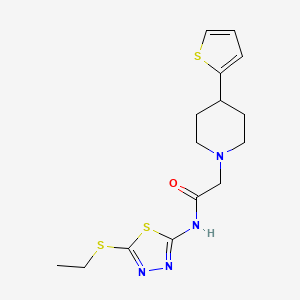![molecular formula C17H17NO4 B2654401 2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid CAS No. 692281-53-1](/img/structure/B2654401.png)
2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid” is a chemical compound with the molecular formula C17H17NO4 . It has a molecular weight of 299.32 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxyphenylpropanoyl group via an amino linkage .
Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature . It has a molecular weight of 299.32 and a molecular formula of C17H17NO4 .
Applications De Recherche Scientifique
Benzoic Acid in Gut Function Regulation
Benzoic acid, a compound related to the chemical structure of interest, is widely used as an antibacterial and antifungal preservative in foods and feeds. It has been shown to potentially improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in studies involving piglets and porcine intestinal epithelial cells. The appropriate levels of benzoic acid might enhance gut functions, whereas excessive administration could harm gut health. This highlights the significance of dosage control in utilizing benzoic acid derivatives for health benefits (Mao et al., 2019).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, which share structural similarities with benzoic acid derivatives, are identified for their wide range of biological and pharmacological applications. These compounds have been highlighted for their potential as efficient antimicrobial agents against various pathogens. The unique structural features of benzofuran derivatives make them promising candidates in the search for new antimicrobial drugs, showcasing the potential of aromatic compounds in treating infections (Hiremathad et al., 2015).
Syringic Acid's Therapeutic Potential
Syringic acid, another phenolic compound found in fruits and vegetables, demonstrates a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. Its efficacy in modulating enzyme activity and protein dynamics indicates the potential of certain carboxylic acids in medical and industrial applications, highlighting the importance of exploring the bioactivities of specific benzoic acid derivatives for health benefits (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-7,9-10H,8,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIVYNOUNSJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692281-53-1 |
Source


|
| Record name | 2-[3-(4-methoxyphenyl)propanamido]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


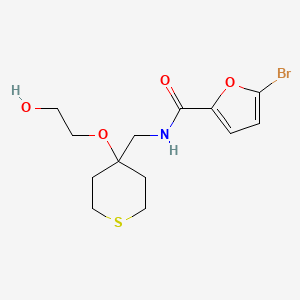

![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)

![2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2654330.png)
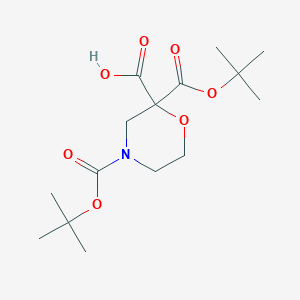
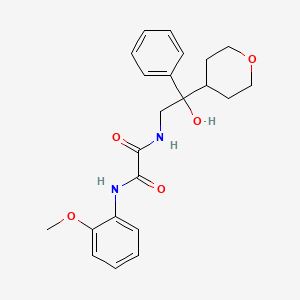
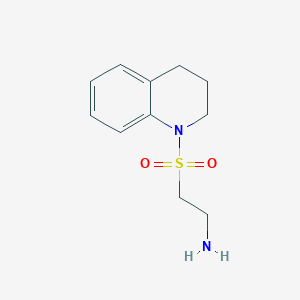
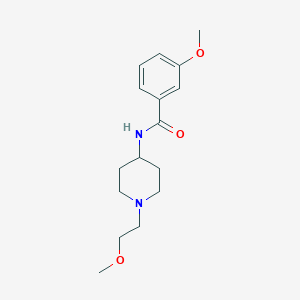
![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)


